Marchantin A
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Overview
Description
Marchantin A is a phenylpropanoid.
Scientific Research Applications
Biological Activity and Therapeutic Properties
- Marchantin A has been studied for its biological activities and therapeutic properties. It shares similarities with cepharanthine, a bisbenzylisoquinoline alkaloid, in terms of therapeutic properties due to binding on a common receptor. A mechanism based on calcium binding is proposed to explain the wide range of activity of Marchantin A (Keserű & Nógrádi, 1995).
Antioxidant and Free Radical Scavenger
- Marchantin H, closely related to Marchantin A, exhibits significant antioxidant activity and acts as a free radical scavenger. It was found to be more potent than classical antioxidants in various experimental models, suggesting its potential as an effective and versatile antioxidant (Hsiao, Teng, Wu, & Ko, 1996).
Biosynthesis in Liverworts
- The biosynthesis of Marchantin A in liverworts has been extensively studied. The synthesis pathway involves dihydro-p-coumaric acid and acetate/malonate, suggesting a phenylpropane/polymalonate pathway for the biosynthesis of the bibenzyl monomers, which are the building blocks of the Marchantin molecule (Friederich, Maier, Deus-Neumann, Asakawa, & Zenk, 1999).
Anticancer Activity
- Marchantin M, another variant, has been identified as a novel inhibitor of proteasome, inducing autophagic cell death in prostate cancer cells. It inhibits chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing activities of 20S proteasome, triggering endoplasmic reticulum stress and autophagy (Jiang, Sun, Xu, Liu, Wei, Young, Yuan, & Lou, 2013).
Anti-Melanoma and Tyrosinase Inhibitory Properties
- Marchantin A has been evaluated for its anti-melanoma activity and tyrosinase inhibitory properties. It displayed cytotoxicity against melanoma cells while being less toxic to normal keratinocytes, indicating its potential in dermatological applications (Gaweł-Bęben, Osika, Asakawa, Antosiewicz, Głowniak, & Ludwiczuk, 2019).
Skeletal Muscle Relaxation Activity
- The skeletal muscle relaxation activity of Marchantin A has been studied, revealing its potential as a therapeutic agent with properties similar to d-tubocurarine (Taira, Takei, Endo, Hashimoto, Sakiya, & Asakawa, 1994).
Transcriptome Analysis in Liverwort Biosynthesis
- A study on transcriptome sequencing and digital gene expression analyses of Marchantia polymorpha was conducted to understand the biosynthesis pathway of Marchantin A, revealing its antifungal, antimicrobial, cytotoxic, antioxidant, and muscle-relaxing activities (Takahashi & Asakawa, 2017).
Anti-Inflammatory and Antioxidant Properties
- Marchantins, including Marchantin A, have shown significant inhibitory activity on cyclooxygenase and 5-lipoxygenase, key enzymes in the arachidonic acid cascade, and demonstrated strong radical scavenger potential, suggesting anti-inflammatory activities (Schwartner, Bors, Michel, Franck, Müller-Jakic, Nenninger, Asakawa, & Wagner, 1995).
properties
Product Name |
Marchantin A |
---|---|
Molecular Formula |
C28H24O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17-triol |
InChI |
InChI=1S/C28H24O5/c29-24-6-2-4-21-12-9-18-10-13-22(14-11-18)32-26-17-20(16-25(30)27(26)31)8-7-19-3-1-5-23(15-19)33-28(21)24/h1-6,10-11,13-17,29-31H,7-9,12H2 |
InChI Key |
LLMFFOXSSQHNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)OC3=CC=CC(=C3)CCC4=CC(=C(C(=C4)OC5=CC=C1C=C5)O)O |
synonyms |
marchantin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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